molecular formula C12H16N4O3S2 B2710682 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396554-92-9

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2710682
CAS No.: 1396554-92-9
M. Wt: 328.41
InChI Key: DNNPFENPCJTAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced by reacting the thiazole intermediate with methylamine in the presence of a suitable catalyst.

    Formation of the Thiazepane Ring: The thiazepane ring is formed by cyclization reactions involving the thiazole intermediate and appropriate reagents under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the thiazole-thiazepane intermediate with a carboxamide group using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: N-bromosuccinimide, chloroform, acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

    Medicine: Investigated for its potential as a therapeutic agent in treating infections and cancer. Its unique structure allows it to interact with specific biological targets.

    Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    Thiazole-4-carboxamide: Another thiazole derivative with potential anticancer activity.

    Thiazepane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of thiazole and thiazepane rings, which confer distinct biological activities. Its specific substitution pattern enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S2/c1-13-10(18)4-7-5-21-12(14-7)16-11(19)8-6-20-3-2-9(17)15-8/h5,8H,2-4,6H2,1H3,(H,13,18)(H,15,17)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNPFENPCJTAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.